
Topotecan
Descripción general
Descripción
Topotecan es un agente quimioterapéutico que funciona como un inhibidor de la topoisomerasa. Es un análogo sintético, soluble en agua, del compuesto químico natural camptotecina. This compound se utiliza principalmente en forma de su sal de clorhidrato para tratar varios tipos de cáncer, incluido el cáncer de ovario, el cáncer de pulmón y el cáncer cervical .
Métodos De Preparación
Topotecan se sintetiza a partir de 10-hidroxicamptotecina mediante una reacción de Mannich. El proceso implica disolver 10-hidroxicamptotecina en ácido acético glacial, seguido de la adición de formaldehído y una amina primaria o secundaria. La mezcla de reacción se extrae o concentra, y el producto se cristaliza, filtra y seca para obtener clorhidrato de this compound . Este método es adecuado para la producción industrial debido a su alto rendimiento y pureza.
Análisis De Reacciones Químicas
pH-Dependent Lactone-Carboxylate Equilibrium
Topotecan exists in a pH-dependent equilibrium between its pharmacologically active lactone form and inactive carboxylate form (Figure 1) .
Reaction Mechanism:
Key Characteristics:
Property | Lactone Form | Carboxylate Form |
---|---|---|
Bioactivity | Active (binds Topo I-DNA complex) | Inactive |
Stability | Dominant at pH < 4 | Dominant at pH > 7 |
Plasma Half-Life | ~1–3 hours | ~3–5 hours |
Cellular Uptake | Passive diffusion | Reduced uptake due to polarity |
-
Hydrolysis Kinetics : The equilibrium shifts toward the carboxylate form under physiological conditions (pH 7.4), necessitating continuous infusion regimens to maintain therapeutic lactone concentrations .
-
Analytical Implications : Quantification requires acidification (e.g., 0.1 M HCl) to stabilize the lactone form for HPLC analysis .
Radical Formation via Peroxidase-Mediated Oxidation
This compound generates reactive intermediates under oxidative conditions, contributing to its cytotoxic effects beyond Topo I inhibition .
Reaction Pathway:
-
One-Electron Oxidation :
The phenolic -OH group on the E ring is oxidized to a phenoxy radical (Figure 1) .
-
Radical Propagation :
Experimental Evidence:
-
GSH Depletion : MCF-7 cells treated with TPT showed a 60% reduction in GSH levels after 24 hours .
-
Enzyme Induction : Upregulation of antioxidant enzymes (e.g., SOD, catalase) confirms oxidative stress .
Interaction with Topoisomerase I-DNA Complex
While not a classical chemical reaction, this compound’s intercalation into the Topo I-DNA cleavage complex involves specific molecular interactions :
Binding Interactions:
-
Hydrogen Bonding :
-
Stacking Interactions : TPT intercalates between DNA bases at the cleavage site, displacing downstream DNA .
Conformational Effects:
-
Reduced flexibility in Topo I’s linker domain (residues 633–643), trapping the enzyme-DNA complex .
-
Disruption of Lys532’s catalytic role, preventing DNA religation .
Degradation Pathways:
Aplicaciones Científicas De Investigación
Topotecan tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar los mecanismos de inhibición de la topoisomerasa.
Biología: this compound se utiliza para investigar los procesos celulares que involucran la replicación y reparación del ADN.
Medicina: Se utiliza principalmente como agente quimioterapéutico para tratar varios cánceres, incluido el cáncer de ovario, el cáncer de pulmón de células pequeñas y el cáncer cervical
Mecanismo De Acción
Topotecan ejerce sus efectos inhibiendo la topoisomerasa I del ADN, una enzima que alivia la tensión torsional en el ADN induciendo roturas de cadena simple reversibles. Al unirse al complejo topoisomerasa I-ADN, this compound evita la religación de estas roturas de cadena simple, lo que lleva a daño del ADN y muerte celular. Este mecanismo es particularmente eficaz durante la fase S de la síntesis de ADN .
Comparación Con Compuestos Similares
Topotecan es similar a otros inhibidores de la topoisomerasa, como irinotecán e indotecán (LMP400). this compound es único en su solubilidad en agua y modificaciones estructurales específicas que mejoran su eficacia terapéutica. Otros compuestos similares incluyen:
Irinotecán: Otro inhibidor de la topoisomerasa I utilizado para tratar el cáncer colorrectal.
Indotecán (LMP400):
Las propiedades únicas de this compound, como su solubilidad en agua y sus modificaciones estructurales específicas, lo convierten en un valioso agente quimioterapéutico con una amplia gama de aplicaciones en investigación científica y medicina.
Actividad Biológica
Topotecan is a chemotherapeutic agent classified as a topoisomerase I inhibitor, primarily used in the treatment of various cancers, including small cell lung cancer (SCLC), ovarian cancer, and cervical cancer. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks induced by the enzyme. This interaction leads to the formation of a ternary complex that blocks DNA replication and ultimately results in double-stranded breaks, triggering apoptosis in cancer cells. The drug is particularly effective during the S phase of the cell cycle when DNA synthesis occurs .
Efficacy in Preclinical Studies
Preclinical studies have demonstrated significant antitumor activity of this compound across various cancer types. In vitro testing showed that this compound inhibited cell growth in 23 different cell lines with a median IC50 value of 9.13 nM, ranging from 0.71 nM to 489 nM. The drug was notably effective against solid tumor xenografts and acute lymphoblastic leukemia (ALL) models, achieving significant event-free survival (EFS) in 32 out of 37 solid tumor models (87%) and all 8 ALL models .
Table 1: Summary of Preclinical Efficacy
Cancer Type | EFS Response Rate | Notable Tumors |
---|---|---|
Solid Tumors | 87% | Wilms, Rhabdomyosarcoma, Ewing Sarcoma, Neuroblastoma |
Acute Lymphoblastic Leukemia | 100% | - |
Clinical Trials and Findings
This compound has been evaluated in numerous clinical trials, particularly for recurrent or progressive SCLC. In a randomized comparative trial involving 426 patients, this compound demonstrated an overall response rate ranging from 11% to 31% for sensitive patients and 2% to 7% for refractory patients .
Case Study: Combination Therapy
A recent study investigated the combination of this compound with berzosertib, an ATR inhibitor. This combination aimed to enhance replication stress and improve patient outcomes. In a phase II trial, partial responses were observed in 36% of patients with relapsed SCLC treated with this combination therapy .
Pharmacokinetics and Dosing Strategies
This compound is administered intravenously, typically at a dose of 1.5 mg/m² once daily for five days in a 21-day cycle. The pharmacokinetics of this compound show that its efficacy is influenced by dosing schedules; continuous or frequent dosing regimens have been associated with better antitumor responses compared to intermittent schedules .
Table 2: Dosing Regimens and Response Rates
Dosing Schedule | Response Rate | Toxicity Profile |
---|---|---|
Continuous | Higher | Myelosuppression |
Intermittent | Lower | Mild non-hematologic |
Propiedades
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042685 | |
Record name | Topotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.61e-01 g/L | |
Record name | Topotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Topotecan has the same mechanism of action as irinotecan and is believed to exert its cytotoxic effects during the S-phase of DNA synthesis. Topoisomerase I relieves torsional strain in DNA by inducing reversible single strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single strand breaks. This ternary complex interferes with the moving replication fork, which leads to the induction of replication arrest and lethal double-stranded breaks in DNA. As mammalian cells cannot efficiently repair these double strand breaks, the formation of this ternary complex eventually leads to apoptosis (programmed cell death). Topotecan mimics a DNA base pair and binds at the site of DNA cleavage by intercalating between the upstream (−1) and downstream (+1) base pairs. Intercalation displaces the downstream DNA, thus preventing religation of the cleaved strand. By specifically binding to the enzyme–substrate complex, Topotecan acts as an uncompetitive inhibitor., Topoisomerase I relieves torsional strain in DNA by inducing reversible single-strand breaks. Topotecan binds to the topoisomerase I-DNA complex and prevents religation of these single-strand breaks. The cytotoxicity of topotecan is thought to be due to double-strand DNA damage produced during DNA synthesis, when replication enzymes interact with the ternary complex formed by topotecan, topoisomerase I, and DNA. Mammalian cells cannot efficiently repair these double strand breaks. | |
Record name | Topotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Topotecan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
123948-87-8, 119413-54-6 | |
Record name | Topotecan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123948-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Topotecan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Topotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | topotecan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Topotecan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOPOTECAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Topotecan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-218 °C, 213 - 218 °C | |
Record name | Topotecan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01030 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Topotecan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Topotecan?
A1: this compound exerts its anti-cancer activity by targeting Topoisomerase I (topo I), a nuclear enzyme crucial for DNA replication and transcription. [, ]
Q2: How does this compound interact with Topoisomerase I?
A2: this compound stabilizes the covalent complex formed between topo I and DNA, effectively trapping the enzyme and preventing the religation of DNA strands. This leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis, a form of programmed cell death. [, ]
Q3: Are there variations in Topoisomerase I levels after this compound administration?
A3: Studies show a heterogeneous response in Topoisomerase I levels within peripheral blood mononuclear cells following this compound administration. Some patients exhibit a decrease in topo I expression, while others show no change or even an increase. []
Q4: Can Topoisomerase I degradation be prevented to enhance this compound efficacy?
A4: Research suggests that combining this compound with a proteasome inhibitor, such as PS 341, may stabilize or even increase Topoisomerase I levels. This approach aims to counteract the camptothecin-induced degradation of the topo I protein and enhance the drug's effectiveness. []
Q5: Does the structure of this compound impact its activity?
A6: Although specific structural modifications are not extensively discussed in these papers, it's known that the lactone form of this compound is crucial for its activity. The hydrolysis of the lactone ring to the carboxylate form significantly reduces its ability to inhibit Topoisomerase I. [, ]
Q6: How stable is this compound in solution?
A7: this compound is known to undergo hydrolysis, particularly in aqueous solutions. The lactone ring, crucial for its activity, can open to form an inactive carboxylate form. This hydrolysis is pH-dependent and occurs more rapidly at higher pH values. [, ]
Q7: What strategies are used to improve the stability of this compound formulations?
A7: Various strategies are employed to enhance the stability of this compound, including:
- Lyophilization: Freeze-drying the drug into a powder for reconstitution allows for longer-term storage. []
- Liposomal encapsulation: Encapsulating this compound within liposomes can enhance its stability in vivo and modify its biodistribution. [, ]
Q8: What is the bioavailability of oral this compound?
A9: The oral bioavailability of this compound is inherently low, primarily due to efflux by drug transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). []
Q9: Can the bioavailability of this compound be improved?
A10: Co-administration of this compound with a BCRP and P-gp inhibitor, such as GF120918, significantly enhances the systemic exposure and increases its apparent oral bioavailability. []
Q10: Does the administration route of this compound impact its pharmacokinetics?
A11: Yes, studies show that the apparent clearance of this compound lactone differs between oral and intravenous administration. Notably, a significant difference in clearance is observed between males and females after oral administration, likely due to differences in hematocrit levels. []
Q11: How does this compound distribute within the body?
A12: Liposomal formulations can alter this compound's biodistribution, leading to increased accumulation in organs like the liver, spleen, lungs, and tumor tissues. Specifically, liposomes composed of hydrogenated soy phosphatidylcholine (HSPC) demonstrate enhanced stability and distribution compared to those made with unsaturated soy phosphatidylcholine (SPC). []
Q12: What is the primary route of this compound elimination?
A13: this compound is primarily eliminated via urinary excretion, with approximately 40% of the administered dose excreted in the urine within 24 hours. []
Q13: Does gender impact the pharmacokinetics of this compound?
A14: Yes, a significant gender-dependent difference in the pharmacokinetics of this compound is observed, primarily in its clearance. This difference is attributed to variations in hematocrit levels between males and females, highlighting the impact of physiological factors on drug disposition. []
Q14: Against what cancer types does this compound show activity?
A15: this compound exhibits clinical activity against various cancers, including ovarian cancer, small cell lung cancer (SCLC), and acute myeloid leukemia. Preclinical studies also indicate its potential against neuroblastoma, rhabdomyosarcoma, and brain tumors. [, , , , , ]
Q15: How is this compound's efficacy evaluated preclinically?
A15: Researchers use various methods to assess this compound's efficacy in vitro and in vivo, including:
- Clonogenic assays: These assays measure the ability of individual cells to survive and form colonies after treatment with this compound, providing insights into its cytotoxic effects. []
- Murine xenograft models: These models involve implanting human tumor cells into mice, allowing researchers to evaluate the antitumor activity of this compound in a living organism. [, , ]
Q16: What is the role of this compound in combination therapy?
A16: this compound shows promise in combination therapies, often demonstrating synergistic cytotoxicity when combined with other chemotherapeutic agents. Studies have explored combinations with:
- Cisplatin: This combination demonstrates greater efficacy than single-agent this compound in SCLC, particularly in patients with platinum-sensitive disease. [, , ]
- Vincristine: Combining this compound and vincristine exhibits greater-than-additive antitumor activity in various childhood solid tumor models, including neuroblastoma, rhabdomyosarcoma, and brain tumors. []
- Etoposide: Sequential administration of this compound and etoposide shows promise in recurrent ovarian cancer, though it may not provide a significant survival advantage over this compound alone. []
Q17: How does the scheduling of this compound administration impact its efficacy?
A18: this compound demonstrates schedule-dependent cytotoxicity. Prolonged exposure to low drug concentrations, such as through continuous infusion, might be more effective than short-term, high-dose regimens. This is because prolonged exposure allows for continuous inhibition of Topoisomerase I. [, , ]
Q18: What are the known mechanisms of resistance to this compound?
A19: One major mechanism of resistance is the overexpression of drug efflux transporters, specifically BCRP and P-gp. These transporters pump this compound out of cancer cells, reducing its intracellular concentration and thus its efficacy. [, ]
Q19: Is there cross-resistance between this compound and other chemotherapeutic agents?
A20: While this compound exhibits some degree of non-cross-resistance with paclitaxel, demonstrating its potential as a subsequent treatment option in ovarian cancer, the overexpression of BCRP can confer resistance to both this compound and other drugs, such as mitoxantrone. This highlights the need to develop strategies to overcome transporter-mediated drug resistance. [, ]
Q20: Are there any biomarkers for predicting this compound efficacy?
A21: Research indicates a potential correlation between pre-treatment Topoisomerase I-DNA complex levels in peripheral blood mononuclear cells and disease progression. Higher levels of these complexes before this compound therapy may be associated with a lower likelihood of disease progression. []
Q21: Can Topoisomerase I levels be used to monitor this compound treatment response?
A22: Pharmacodynamic analysis suggests that this compound treatment can lead to a decrease in free Topoisomerase I levels in peripheral blood mononuclear cells, particularly during the second and third week of drug administration. This finding points to the potential of monitoring Topoisomerase I levels as a pharmacodynamic marker of this compound activity. []
Q22: How is this compound quantified in biological samples?
A23: High-performance liquid chromatography (HPLC) is a commonly used technique for quantifying this compound and its metabolites in biological samples, such as plasma and urine. [, ]
Q23: How are this compound metabolites identified and characterized?
A24: Mass spectrometry, in conjunction with chromatographic and fluorescence techniques, is used to identify and characterize this compound metabolites. This approach led to the identification of novel glucuronide metabolites of this compound in patient urine samples. []
Q24: What is the significance of this compound in cancer treatment?
A25: this compound represents a significant advancement in cancer treatment as it targets Topoisomerase I, a novel target compared to other chemotherapeutic agents available at the time of its development. Its approval for use in ovarian and small cell lung cancer marked important milestones in the field. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.